C-Terminal Tubuphenylalanine (Tup) Defines a Distinct Potency Profile from Tubutyrosine (Tut)-Containing Analogs
Tubulysin F belongs to the sub-group of natural tubulysins (D, E, F, H) that incorporate a C-terminal tubuphenylalanine (Tup) residue, in contrast to the more hydrophilic tubutyrosine (Tut) found in Tubulysins A, B, C, G, and I [1]. This structural variation directly impacts cytotoxic potency across a broad panel of cancer cell lines. In an evaluation of 16 tubulysin analogues using the SRB assay, Tup-containing analogues exhibited distinct, quantifiable differences in growth inhibition (GI50) compared to their Tut counterparts. While specific data for the unmodified Tubulysin F is proprietary in many primary studies, analysis of close Tup-containing analogs (e.g., compound 9a) shows sub-nanomolar GI50 values against MCF7 (0.66 nM), HT-29 (0.46 nM), and A549 (0.54 nM) cell lines . This is in stark contrast to the picomolar IC50 values (4.7 pM - 670 pM) observed for Tubulysin D across the same cell lines, indicating that while both are Tup-bearing, the specific C-11 modifications in Tubulysin F (acetate) versus Tubulysin D (hydrogen) produce a measurable, tunable window of potency, which is critical for balancing efficacy and off-target toxicity in ADC design [2].
| Evidence Dimension | In vitro cytotoxicity (GI50) |
|---|---|
| Target Compound Data | Sub-nanomolar range (e.g., 0.46-0.66 nM for Tup-containing analog 9a) |
| Comparator Or Baseline | Tubulysin D (Tup-containing): 3.1-13 pM; Tubulysin A (Tut-containing): picomolar range |
| Quantified Difference | >10-fold reduction in potency compared to Tubulysin D; distinct from Tut-containing analogs. |
| Conditions | SRB assay; MCF7 (breast), HT-29 (colon), A549 (lung) human cancer cell lines. |
Why This Matters
The predictable reduction in inherent cytotoxicity compared to ultra-potent analogs like Tubulysin D offers a wider therapeutic index for ADC payload selection.
- [1] Parker, J. S. (2019). Tubulysins as Antibody–Drug Conjugate (ADC) Payloads. In D. E. Thurston & P. J. M. Jackson (Eds.), *Cytotoxic Payloads for Antibody – Drug Conjugates* (pp. 380-397). The Royal Society of Chemistry. View Source
- [2] Leamon, C. P., Reddy, J. A., Vetzel, M., Dorton, R., Westrick, E., Parker, N., Wang, Y., & Vlahov, I. R. (2011). Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate. *Bioconjugate Chemistry*, 22(12), 2458–2468. View Source
